molecular formula C23H52BrNO3Si B14537108 N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide CAS No. 62117-38-8

N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide

Cat. No.: B14537108
CAS No.: 62117-38-8
M. Wt: 498.7 g/mol
InChI Key: VEDABCJBLBYVNZ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide: is a quaternary ammonium compound with a silane group. This compound is known for its unique properties, which make it useful in various scientific and industrial applications. It is often used as a coupling agent, surfactant, and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide typically involves the reaction of N,N-dimethyldodecylamine with 3-(triethoxysilyl)propyl bromide. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as thiols and amines.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Condensation: Catalyzed by acids or bases, often under mild heating.

Major Products:

    Substitution Reactions: Products include various substituted ammonium compounds.

    Hydrolysis and Condensation: Products include siloxane-linked polymers and networks.

Scientific Research Applications

Chemistry:

  • Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
  • Acts as a surfactant in the preparation of emulsions and dispersions.

Biology:

  • Employed as an antimicrobial agent in various formulations.
  • Used in the modification of biomaterials to improve biocompatibility.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of coatings, adhesives, and sealants.
  • Applied in the treatment of textiles to impart antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. The silane group allows for strong adhesion to surfaces, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(trimethoxysilyl)propylamine
  • N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octadecan-1-aminium chloride

Comparison:

  • N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Similar in structure but lacks the long dodecyl chain, which affects its surfactant properties.
  • N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octadecan-1-aminium chloride: Contains a longer octadecyl chain, which may enhance its hydrophobic interactions but also increases its molecular weight and viscosity.

Uniqueness: N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]dodecan-1-aminium bromide is unique due to its combination of a quaternary ammonium group, a silane group, and a dodecyl chain. This combination imparts both antimicrobial properties and strong adhesion to surfaces, making it versatile for various applications.

Properties

CAS No.

62117-38-8

Molecular Formula

C23H52BrNO3Si

Molecular Weight

498.7 g/mol

IUPAC Name

dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;bromide

InChI

InChI=1S/C23H52NO3Si.BrH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1

InChI Key

VEDABCJBLBYVNZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Br-]

Origin of Product

United States

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